molecular formula C21H17N3O2S B4239579 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide

Cat. No.: B4239579
M. Wt: 375.4 g/mol
InChI Key: XUYDQTVELRGWQX-UHFFFAOYSA-N
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Description

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl group and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate. This reaction forms the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, oxidized derivatives, and reduced analogs, each with potential biological activities .

Scientific Research Applications

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide apart from similar compounds is its unique combination of the thieno[2,3-d]pyrimidine core with the phenyl and propanamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14(19(25)23-16-10-6-3-7-11-16)24-13-22-20-18(21(24)26)17(12-27-20)15-8-4-2-5-9-15/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYDQTVELRGWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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